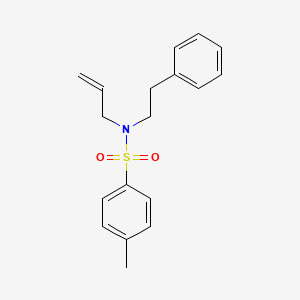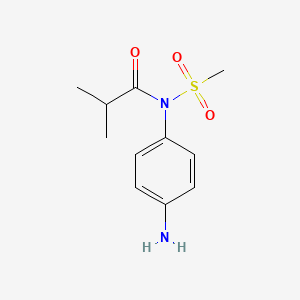acetonitrile CAS No. 61223-59-4](/img/structure/B14584939.png)
[(3-Methylbut-3-en-2-yl)sulfanyl](methylsulfanyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile is an organic compound characterized by the presence of sulfanyl and acetonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-2-yl)sulfanylacetonitrile typically involves the reaction of 3-methylbut-3-en-2-yl sulfanyl compounds with methylsulfanyl acetonitrile under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted acetonitrile derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methylbut-3-en-2-yl)sulfanylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The sulfanyl and acetonitrile groups may play a role in binding to specific enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester
- S-(2-carboxy-2-methylbut-3-en-2-yl)glutathione (2-)
- S-(1-hydroxy-2-methylbut-3-en-2-yl)glutathione (1-)
Uniqueness
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile is unique due to its specific combination of sulfanyl and acetonitrile functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
61223-59-4 |
|---|---|
Molecular Formula |
C8H13NS2 |
Molecular Weight |
187.3 g/mol |
IUPAC Name |
2-(3-methylbut-3-en-2-ylsulfanyl)-2-methylsulfanylacetonitrile |
InChI |
InChI=1S/C8H13NS2/c1-6(2)7(3)11-8(5-9)10-4/h7-8H,1H2,2-4H3 |
InChI Key |
OJQSMCWEAXUISP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)SC(C#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)


![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)

![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)


![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)


